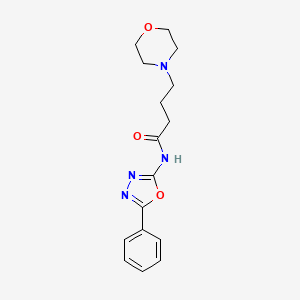
4-(Morpholin-4-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide typically involves the reaction of a phenyl-substituted oxadiazole with a morpholine derivative. One common method includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling with morpholine: The oxadiazole intermediate is then reacted with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In cancer research, it may inhibit kinases or other proteins involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis.
Comparaison Avec Des Composés Similaires
4-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide can be compared with other oxadiazole derivatives, such as:
5-Phenyl-1,3,4-oxadiazole-2-thiol: Known for its antimicrobial properties.
1,3,4-Oxadiazole-2-thione: Studied for its anticancer and anti-inflammatory activities.
1,3,4-Oxadiazole-2-amine: Investigated for its potential as an antiviral agent.
The uniqueness of 4-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
89758-14-5 |
|---|---|
Formule moléculaire |
C16H20N4O3 |
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
4-morpholin-4-yl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide |
InChI |
InChI=1S/C16H20N4O3/c21-14(7-4-8-20-9-11-22-12-10-20)17-16-19-18-15(23-16)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19,21) |
Clé InChI |
NVFMYLIPZPLIQJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCC(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


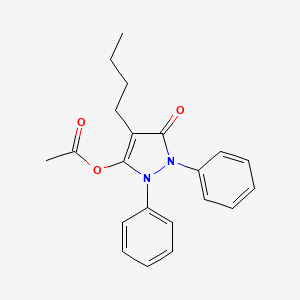
![4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12923729.png)
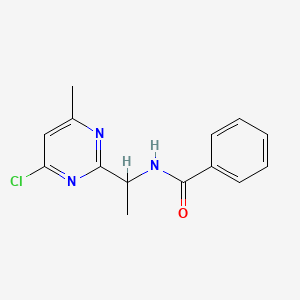
![N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12923739.png)
![4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl-](/img/structure/B12923755.png)
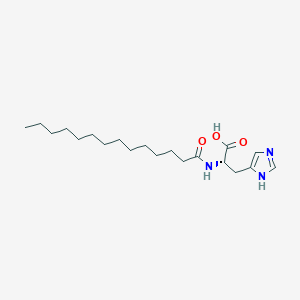

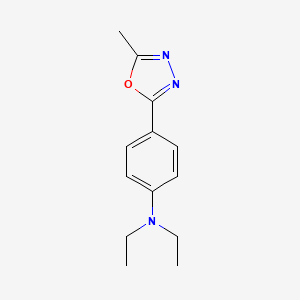
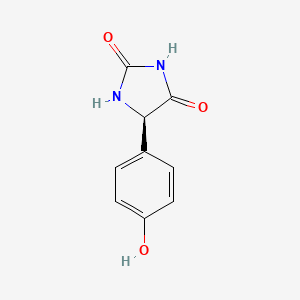
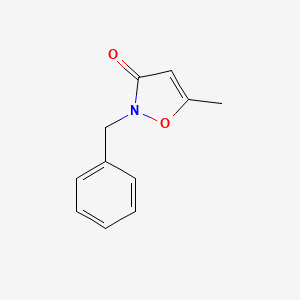
![4-Bromo-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12923796.png)
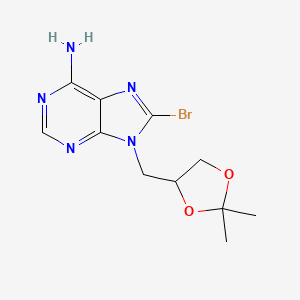
![(2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride](/img/structure/B12923804.png)
![(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid](/img/structure/B12923813.png)
